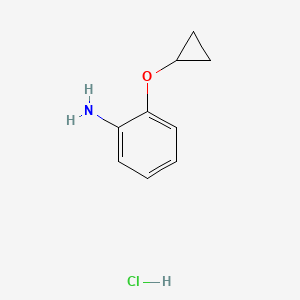
2-(Piperidin-4-yl)-3h-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperidin-4-yl)-3h-quinazolin-4-one: is a heterocyclic compound that features both a piperidine ring and a quinazolinone moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The piperidine ring is a six-membered ring containing one nitrogen atom, while the quinazolinone moiety is a fused bicyclic system containing nitrogen atoms. These structural features make this compound a versatile scaffold for drug design and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)-3h-quinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with a piperidine derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Cyclization Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
2-(Piperidin-4-yl)-3h-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the quinazolinone moiety using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
科学的研究の応用
2-(Piperidin-4-yl)-3h-quinazolin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Piperidin-4-yl)-3h-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.
類似化合物との比較
2-(Piperidin-4-yl)-3h-quinazolin-4-one can be compared with other similar compounds, such as:
2-(Piperidin-4-yl)-benzimidazoles: These compounds also contain a piperidine ring but have a benzimidazole moiety instead of a quinazolinone moiety.
1,4-Disubstituted Piperidines: These compounds have high selectivity for resistant Plasmodium falciparum and are studied for their antimalarial properties.
特性
分子式 |
C13H15N3O |
|---|---|
分子量 |
229.28 g/mol |
IUPAC名 |
2-piperidin-4-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H15N3O/c17-13-10-3-1-2-4-11(10)15-12(16-13)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H,15,16,17) |
InChIキー |
UGBXLANVRZBTLM-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=NC3=CC=CC=C3C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


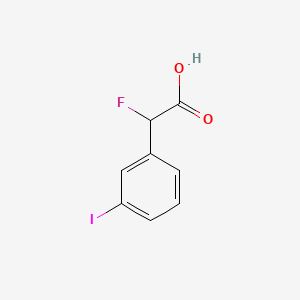
![2-Azaspiro[4.5]decan-8-ylmethanamine](/img/structure/B13472205.png)
![1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methanamine hydrochloride](/img/structure/B13472210.png)
![2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B13472222.png)
![6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride](/img/structure/B13472240.png)
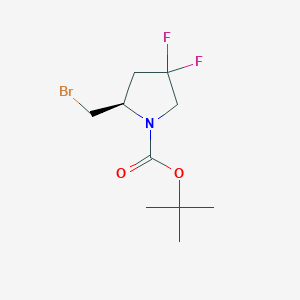
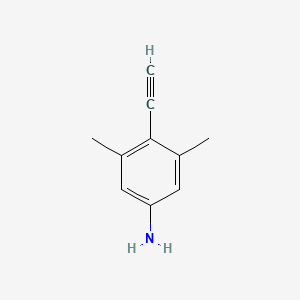
![2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-3-yl)ethyl]carbamate](/img/structure/B13472251.png)
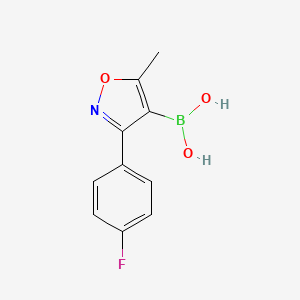
![Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate](/img/structure/B13472268.png)
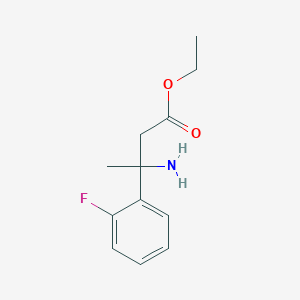
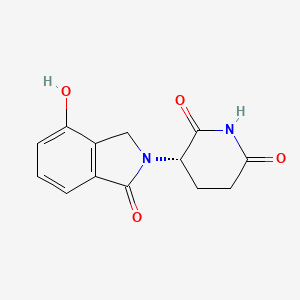
![1-(Methoxymethyl)-2-azaspiro[3.3]heptane](/img/structure/B13472275.png)
